Comparative Physicochemical Profile: Predicted Lipophilicity vs. 2-(Trifluoromethyl)piperidine
The presence of a fluorine at the 4-position in addition to the 2-CF3 group is predicted to result in a lower lipophilicity compared to the non-fluorinated analog 2-(trifluoromethyl)piperidine, based on computational data for the related 2-(trifluoromethyl)piperidine derivatives [1]. The predicted xlogP for 4-fluoro-2-(trifluoromethyl)piperidine is -2.22, while the analog 2-(trifluoromethyl)piperidine would be expected to have a higher logP value due to the absence of the polarizing fluorine atom [2]. This illustrates how the additional 4-F substituent can be used to reduce lipophilicity, a common goal in lead optimization.
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | xlogP: -2.22 |
| Comparator Or Baseline | 2-(Trifluoromethyl)piperidine (estimated higher xlogP) |
| Quantified Difference | N/A (directionally lower) |
| Conditions | Predicted value from ZINC12 database (Reference pH 7) |
Why This Matters
Lower lipophilicity can be crucial for improving aqueous solubility and reducing off-target binding, a key driver in medicinal chemistry optimization.
- [1] Le Roch, M., Renault, J., Argouarch, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4561-4573. View Source
- [2] ZINC12 Database. Substance ID: ZINC71624706 (4-fluoro-2-(trifluoromethyl)piperidine). Accessed 2024. View Source
